molecular formula C4H10ClNO3S B1389917 (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride CAS No. 1217652-76-0

(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

Cat. No.: B1389917
CAS No.: 1217652-76-0
M. Wt: 187.65 g/mol
InChI Key: JJDFZARHVQFOCH-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is a chemical compound with a unique structure that includes a thiophene ring, an amino group, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Oxidation to Form the Sulfone Group: The thiophene ring is oxidized to introduce the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride involves its interaction with specific molecular targets. The amino group and sulfone group are key functional groups that interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol : The non-hydrochloride form of the compound.
  • Thiophene Derivatives : Compounds with similar thiophene rings but different substituents.
  • Sulfone Compounds : Compounds with sulfone groups but different core structures.

Uniqueness

(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is unique due to the combination of its functional groups and its specific stereochemistry. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDFZARHVQFOCH-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 3
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 4
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 5
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 6
(3s,4s)-4-Amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.